molecular formula C23H31N5O3S B2364336 1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 403728-54-1

1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2364336
CAS No.: 403728-54-1
M. Wt: 457.59
InChI Key: FHDFDQPZLMIZIJ-UHFFFAOYSA-N
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Description

1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinazoline and piperidine structures, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the quinazoline core through amide bond formation.

    Final Assembly: The final compound is obtained by coupling the piperidine and quinazoline intermediates under specific reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1'-(4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide can be compared with other similar compounds, such as:

    Ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate: This compound shares a similar quinazoline core but differs in the piperidine substitution.

    Ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring, leading to different chemical properties and reactivity.

Properties

IUPAC Name

1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3S/c1-2-10-28-20(30)17-7-6-16(15-18(17)25-22(28)32)19(29)26-13-8-23(9-14-26,21(24)31)27-11-4-3-5-12-27/h6-7,15H,2-5,8-14H2,1H3,(H2,24,31)(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDFDQPZLMIZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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